7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide
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Description
“7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, benzofuran derivatives have been known to undergo various chemical reactions .
Scientific Research Applications
Neuroprotective and Antioxidant Effects
- Neuroprotection and Antioxidant Activity : A study focused on synthesizing novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives to evaluate their neuroprotective and antioxidant activities. Among the derivatives, compounds showed significant protection against NMDA-induced excitotoxic neuronal cell damage and exhibited considerable antioxidant effects, suggesting a potential for therapeutic applications in neurodegenerative diseases (Cho et al., 2015).
Anti-inflammatory and Analgesic Properties
- Synthesis for Anti-inflammatory and Analgesic Agents : Another research path led to the synthesis of benzofuran derivatives with potential anti-inflammatory and analgesic properties. This study indicated that specific substitutions on the benzofuran nucleus could enhance the compound's activity, making it a candidate for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Chemical Synthesis and Methodology Development
- Synthesis of CCR5 Antagonists : A practical synthesis method was developed for an orally active CCR5 antagonist, showcasing the chemical versatility and potential pharmaceutical applications of benzofuran derivatives. This work underscores the importance of such compounds in developing therapeutic agents (Ikemoto et al., 2005).
Pharmacological Applications
- PARP-1 Inhibition : Benzofuran-7-carboxamide was identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Through structural variations, the study found potent inhibitors, indicating the compound's relevance in cancer research and therapy (Lee et al., 2012).
Properties
IUPAC Name |
7-ethoxy-N-(2-methylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-23-14-9-6-7-12-11-15(24-17(12)14)18(20)19-13-8-4-5-10-16(13)25(2,21)22/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHCNICVOREQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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